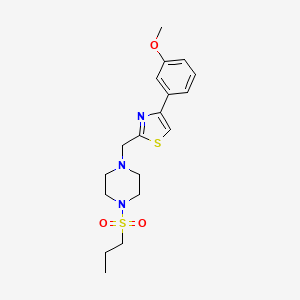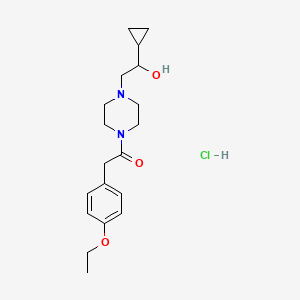![molecular formula C12H18ClNO2 B2950702 2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 743453-21-6](/img/structure/B2950702.png)
2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, also known as 2C-MOP, is an organic compound with a unique structure. It is a derivative of the psychoactive drug phencyclidine (PCP) and is structurally related to other phenylcyclohexylpiperidines (PCP analogs). 2C-MOP has been studied in the laboratory for its potential therapeutic uses and its ability to produce psychoactive effects.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is not fully understood. It is thought to act as an agonist at the NMDA receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. It is also thought to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of neurotransmitter release and neurotransmitter receptor sensitivity.
Biochemical and Physiological Effects
2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may lead to increased alertness and improved mood. It has also been shown to increase levels of norepinephrine, which may lead to increased energy and improved cognitive function. In addition, 2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has been shown to decrease levels of glutamate, which may lead to decreased anxiety and improved sleep.
Advantages and Limitations for Lab Experiments
2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It also has a low toxicity profile, making it safe to use in experiments. However, it has some limitations. It is not approved for human use and its effects on humans are not well understood. In addition, its effects on the brain are not well understood, making it difficult to accurately assess its effects in laboratory experiments.
Future Directions
Future research on 2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone could focus on its potential therapeutic uses. It could be studied for its potential to treat depression, anxiety, and other mental health conditions. It could also be studied for its potential to treat cognitive deficits associated with aging or neurodegenerative diseases. In addition, further research could be conducted to better understand its effects on the brain and its potential to produce psychoactive effects. Finally, further research could be conducted to assess its safety and efficacy in humans.
Synthesis Methods
2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone can be synthesized from commercially available chemicals. The synthesis involves a series of steps, including the reduction of the starting material, followed by the reaction of the intermediate with ethylene chlorohydrin. The reaction is then quenched with an acid, and the product is isolated and purified.
Scientific Research Applications
2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has been studied in the laboratory for its potential therapeutic uses. It has been used in studies to investigate the effects of PCP analogs on the brain. It has also been studied for its effects on behavior and its potential as an antidepressant. In addition, 2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has been used in studies to investigate the effects of PCP analogs on the cardiovascular system and its potential to produce psychoactive effects.
properties
IUPAC Name |
2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-9-7-11(12(15)8-13)10(2)14(9)5-4-6-16-3/h7H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCEMSBVAHIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCOC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
CAS RN |
743453-21-6 |
Source


|
| Record name | 2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)
![2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2950622.png)

![6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2950625.png)
![Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate](/img/structure/B2950627.png)


![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)





